molecular formula C9H17ClO2 B14424546 Hexyl 2-chloropropanoate CAS No. 86711-72-0

Hexyl 2-chloropropanoate

Cat. No.: B14424546
CAS No.: 86711-72-0
M. Wt: 192.68 g/mol
InChI Key: CKKHJCOIGGVMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl 2-chloropropanoate is an organic compound with the molecular formula C9H17ClO2. It is an ester derived from 2-chloropropanoic acid and hexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with hexanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Hexyl 2-chloropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminium hydride (LiAlH4) or other reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.

Major Products Formed:

    Hydrolysis: 2-chloropropanoic acid and hexanol.

    Reduction: Hexyl 2-chloropropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Hexyl 2-chloropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl 2-chloropropanoate involves its interaction with specific molecular targets. For instance, when used as a reagent, it may act as an alkylating agent, transferring its hexyl group to other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Hexyl 2-chloropropanoate can be compared with other esters derived from 2-chloropropanoic acid, such as:

  • Ethyl 2-chloropropanoate
  • Methyl 2-chloropropanoate
  • Butyl 2-chloropropanoate

Uniqueness: this compound is unique due to its longer hexyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This difference can affect its solubility, reactivity, and applications .

Properties

CAS No.

86711-72-0

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

hexyl 2-chloropropanoate

InChI

InChI=1S/C9H17ClO2/c1-3-4-5-6-7-12-9(11)8(2)10/h8H,3-7H2,1-2H3

InChI Key

CKKHJCOIGGVMAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.